N-(4-Chlorophenethyl)cyclohexanamine

Description

Systematic IUPAC Name and Structural Representation

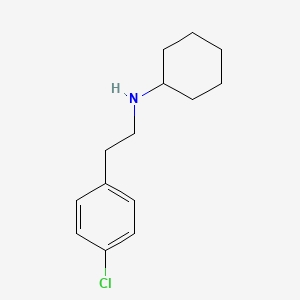

The systematic nomenclature of N-(4-Chlorophenethyl)cyclohexanamine follows established International Union of Pure and Applied Chemistry guidelines for naming organic compounds containing both aromatic and aliphatic components. According to chemical database records, the compound's systematic name is N-[2-(4-chlorophenyl)ethyl]cyclohexanamine, which accurately describes the molecular connectivity and functional group arrangement. This nomenclature reflects the presence of a cyclohexanamine moiety that serves as the primary amine component, connected through a nitrogen-carbon bond to an ethyl bridge, which subsequently links to a para-chlorinated benzene ring.

The structural representation of this compound reveals a complex molecular architecture featuring distinct functional regions. The cyclohexane ring exists in a chair conformation under standard conditions, providing conformational stability to the overall molecule. The phenethyl portion consists of a benzene ring substituted with a chlorine atom at the para position, connected to the amine nitrogen through a two-carbon ethyl chain. This arrangement creates a flexible linker between the rigid aromatic system and the saturated cyclic amine structure.

From a stereochemical perspective, the compound exhibits conformational flexibility due to the presence of rotatable bonds within the ethyl linker region. The cyclohexane ring can adopt multiple conformations, with the chair form being thermodynamically favored. The nitrogen atom serves as the central connection point, exhibiting sp3 hybridization and allowing for pyramidal geometry around this heteroatom. The overall molecular geometry facilitates various intermolecular interactions through both the aromatic system and the amine functionality.

CAS Registry Numbers and Alternative Designations

The Chemical Abstracts Service registry system has assigned multiple identification numbers to this compound, reflecting different registration instances and potentially distinct stereochemical or synthetic preparations. Primary sources indicate two main CAS registry numbers associated with this compound: 6302-46-1 and 855635-10-8. The existence of multiple CAS numbers suggests that different preparations, synthetic routes, or stereochemical variants of this compound have been independently registered within the chemical literature.

Additional chemical identifiers include various catalog numbers and research designations used by chemical suppliers and research institutions. These alternative designations include AKOS005295286 and F1967-9434, which represent specific supplier catalog entries for this compound. The compound also appears in chemical databases under the designation TS114643, indicating its classification within specialized chemical collections.

The compound's nomenclature variations include several systematically equivalent names that describe the same molecular structure through different naming conventions. These include this compound as the primary designation, and N-[2-(4-chlorophenyl)ethyl]cyclohexanamine as the more systematically descriptive alternative. Such variations in naming reflect different approaches to describing the same molecular connectivity, with each version emphasizing different aspects of the compound's structural features.

| Identifier Type | Value | Source |

|---|---|---|

| Primary CAS Number | 6302-46-1 | Parchem |

| Alternative CAS Number | 855635-10-8 | Tetrahedron Scientific |

| Catalog Number | TS114643 | Tetrahedron Scientific |

| Research Code | AKOS005295286 | Chemical Databases |

| Research Code | F1967-9434 | Chemical Databases |

Molecular Formula and Weight Calculations

The molecular formula of this compound is consistently reported as C14H20ClN across multiple chemical databases and supplier specifications. This formula indicates the presence of fourteen carbon atoms, twenty hydrogen atoms, one chlorine atom, and one nitrogen atom within the molecular structure. The systematic breakdown of this formula reveals the contribution of each structural component to the overall molecular composition.

The carbon atom distribution reflects the compound's structural organization, with six carbon atoms contributing to the cyclohexane ring system, six carbon atoms forming the benzene aromatic ring, and two carbon atoms constituting the ethyl linker chain. The hydrogen atoms are distributed primarily among the saturated carbon centers, with the cyclohexane ring contributing twelve hydrogen atoms and the ethyl chain contributing four hydrogen atoms. The aromatic benzene ring contributes four hydrogen atoms, accounting for the substitution pattern that includes the chlorine atom.

Molecular weight calculations based on standard atomic masses yield a precise molecular weight of 237.77 grams per mole. This calculation incorporates the atomic masses of carbon (12.01 g/mol), hydrogen (1.008 g/mol), chlorine (35.45 g/mol), and nitrogen (14.007 g/mol). The relatively moderate molecular weight places this compound within a size range suitable for various chemical applications while maintaining sufficient structural complexity for specialized functionality.

| Component | Count | Atomic Mass (g/mol) | Contribution (g/mol) |

|---|---|---|---|

| Carbon | 14 | 12.01 | 168.14 |

| Hydrogen | 20 | 1.008 | 20.16 |

| Chlorine | 1 | 35.45 | 35.45 |

| Nitrogen | 1 | 14.007 | 14.007 |

| Total | 36 | - | 237.77 |

Isomeric Variations and Stereochemical Considerations

The structural framework of this compound presents several opportunities for isomeric variations, primarily centered on the positioning of the chlorine substituent on the benzene ring and potential stereochemical variations within the cyclohexane moiety. The compound as typically referenced features para-substitution of the chlorine atom on the benzene ring, but related isomeric compounds could theoretically exist with ortho or meta chlorine positioning, creating distinct regioisomers with different chemical and physical properties.

Stereochemical considerations for this compound primarily involve the cyclohexane ring system, which can exist in multiple conformational states. While the chair conformation represents the most thermodynamically stable arrangement, the molecule can undergo conformational interconversion through ring-flipping processes. The nitrogen atom's stereochemistry also contributes to the overall molecular geometry, as the pyramidal arrangement around the nitrogen center can potentially undergo inversion under appropriate conditions.

The ethyl linker chain introduces rotational flexibility that affects the overall molecular conformation and potential intermolecular interactions. The carbon-carbon and carbon-nitrogen bonds within this region allow for rotation around single bonds, creating a dynamic equilibrium of molecular conformations in solution. This conformational flexibility influences the compound's behavior in various chemical environments and affects its interaction with other molecules.

Properties

IUPAC Name |

N-[2-(4-chlorophenyl)ethyl]cyclohexanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20ClN/c15-13-8-6-12(7-9-13)10-11-16-14-4-2-1-3-5-14/h6-9,14,16H,1-5,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXBLEGJVSWMTFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NCCC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Chlorophenethyl)cyclohexanamine typically involves the reaction of cyclohexanone with 4-chlorophenethylamine under reductive amination conditions. The process can be summarized as follows:

Reductive Amination: Cyclohexanone is reacted with 4-chlorophenethylamine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst (e.g., palladium on carbon).

Reaction Conditions: The reaction is usually carried out in an organic solvent such as methanol or ethanol at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions: N-(4-Chlorophenethyl)cyclohexanamine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Electrophilic reagents such as nitric acid or bromine can be used in the presence of catalysts like sulfuric acid.

Major Products Formed:

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Biomedical Research

N-(4-Chlorophenethyl)cyclohexanamine is utilized in biomedical research for its potential therapeutic properties. Its structure suggests possible interactions with biological targets, making it a candidate for drug development. The compound is noted for its role in:

- Neuropharmacology : Preliminary studies indicate that compounds similar to this compound may influence neurotransmitter systems, particularly those involving dopamine and serotonin receptors. This could lead to applications in treating mood disorders or neurodegenerative diseases.

- Analytical Chemistry : The compound serves as a standard reference material in the analysis of complex biological matrices, aiding in the detection and quantification of similar amine compounds.

Forensic Applications

In forensic science, this compound has been explored for its utility in toxicology and drug testing:

- Drug Screening : The compound can be used as a marker for certain synthetic drugs in biological samples. Its distinct chemical profile aids forensic scientists in identifying substances related to illicit drug use.

- Stability Studies : Research has shown that amines like this compound can be stable under various storage conditions, making them suitable candidates for long-term studies in forensic laboratories.

Pharmaceutical Development

The pharmaceutical industry is increasingly interested in this compound due to its potential as a lead compound for new medications:

- Synthesis of Derivatives : Researchers are investigating the synthesis of derivatives of this compound to enhance its pharmacological properties. For example, modifications to the cyclohexyl group or the chlorophenyl moiety could lead to improved efficacy or reduced side effects.

- Drug Formulation : As an active pharmaceutical ingredient (API), this compound can be formulated into various dosage forms, including tablets and injectables, facilitating its use in clinical settings.

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

Mechanism of Action

The mechanism of action of N-(4-Chlorophenethyl)cyclohexanamine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Physicochemical Properties

Selected properties of analogues are compared:

Key Observations :

- Lipophilicity: The chlorophenoxy derivative (LogP 3.64) and Schiff base (LogP 4.09) exhibit higher lipophilicity than aliphatic analogues (e.g., N-(but-3-en-1-yl)cyclohexanamine, estimated LogP ~2.5), suggesting enhanced membrane permeability for aromatic derivatives .

- Thermal Stability: The high boiling point of 4-(4-chlorophenoxy)-N-methylcyclohexanamine (337.9°C) reflects strong intermolecular interactions due to polar groups .

Biological Activity

N-(4-Chlorophenethyl)cyclohexanamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a cyclohexane ring and a 4-chlorophenethyl group. The imine functional group contributes to its chemical reactivity, allowing for various interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins. This interaction can lead to the inhibition or modulation of enzyme activities, impacting various biochemical pathways. The 4-chlorophenyl group enhances binding affinity, potentially increasing the specificity of the compound towards its targets.

Biological Activities

Research has indicated that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies have shown moderate to strong antibacterial effects against Salmonella typhi and Bacillus subtilis, while demonstrating weaker activity against other bacterial strains .

- Anticancer Properties : Preliminary investigations suggest that this compound may act as an anticancer agent, with potential applications in targeting specific cancer cell lines .

- Anti-inflammatory Effects : Similar compounds have been noted for their anti-inflammatory properties, suggesting a potential for this compound in treating inflammatory conditions .

Data Table: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

In a study evaluating various synthesized compounds, this compound was tested against multiple bacterial strains. The results indicated significant antibacterial activity, particularly against Salmonella typhi, highlighting its potential as a therapeutic agent in infectious diseases. The study employed standard disk diffusion methods to assess efficacy, providing quantitative data on inhibition zones.

Case Study 2: Anticancer Potential

Another investigation focused on the anticancer properties of this compound, where it was tested on several human cancer cell lines. The results demonstrated dose-dependent cytotoxicity, with IC50 values indicating effective concentrations for inhibiting cell proliferation. This study utilized MTT assays to evaluate cell viability post-treatment.

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other cyclohexylamines, such as N-(4-chlorophenyl)cyclohexylamine and N-(4-chlorophenyl)cyclohexanone. However, the unique imine group in this compound imparts distinct reactivity and biological activity compared to its analogs.

| Compound | Key Activity |

|---|---|

| N-(4-Chlorophenyl)cyclohexylamine | Antimicrobial |

| N-(4-Chlorophenyl)cyclohexanone | Anticancer |

| This compound | Antimicrobial, Anticancer |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-Chlorophenethyl)cyclohexanamine, and how can yield optimization be approached?

- Methodology : Utilize multicomponent reactions (MCRs) with isocyanides, as demonstrated in related cyclohexanamine derivatives. For example, tert-butyl isocyanide was used to synthesize a structurally similar compound (49% yield via MCRs), suggesting that optimizing reaction time, temperature, and stoichiometry of amine and chlorophenethyl precursors could improve yields . Characterization via FT-IR and mass spectrometry is critical to confirm purity and structural integrity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology : Combine nuclear magnetic resonance (NMR) for hydrogen/carbon environment analysis, Fourier-transform infrared spectroscopy (FT-IR) for functional group verification (e.g., amine stretches at ~3300 cm⁻¹), and high-resolution mass spectrometry (HRMS) for molecular weight confirmation. X-ray crystallography using SHELX software can resolve stereochemistry if single crystals are obtainable .

Q. How should researchers address solubility challenges in pharmacological assays for this compound?

- Methodology : Test polar aprotic solvents (e.g., DMSO) for in vitro studies. For in vivo models, consider prodrug derivatization or nanoformulation to enhance bioavailability. Solubility parameters (logP) can be computationally predicted using SwissADME to guide solvent selection .

Advanced Research Questions

Q. What computational strategies are suitable for predicting the biological activity of this compound?

- Methodology : Perform molecular docking (e.g., AutoDock Vina) against target proteins (e.g., DNA repair enzymes or receptors) using 3D structures from the Protein Data Bank. Validate predictions with in vitro assays, such as DNA damage quantification (e.g., comet assay) if the compound is hypothesized to interact with nucleic acids, as seen in related cyclohexanamine metabolites . Drug-likeness parameters (Lipinski’s rules) should be assessed via Molinspiration .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?

- Methodology : Synthesize analogs with modifications to the cyclohexyl or chlorophenethyl moieties. Test derivatives for target binding affinity (e.g., SPR or ITC) and cytotoxicity (MTT assay). For example, substituting the chlorine atom with other halogens or altering the cyclohexane ring’s conformation could reveal steric or electronic effects on activity .

Q. What experimental approaches resolve contradictions in reported biological activity data?

- Methodology : Cross-validate results using orthogonal assays. For instance, if one study reports pro-apoptotic activity but another shows no effect, perform flow cytometry (Annexin V/PI staining) alongside caspase-3/7 activation assays. Control for batch-to-batch compound variability via HPLC purity checks and replicate experiments .

Q. How can researchers investigate the metabolic stability of this compound?

- Methodology : Use liver microsomal assays (e.g., human S9 fraction) to identify phase I/II metabolites via LC-MS. Compare degradation rates with control compounds. For in vivo tracking, isotopically label the compound (e.g., ¹⁴C or deuterium) and monitor excretion profiles in animal models .

Data Analysis & Technical Challenges

Q. What strategies mitigate crystallographic disorder in X-ray structures of cyclohexanamine derivatives?

- Methodology : Collect high-resolution data (≤1.0 Å) and refine using SHELXL’s disorder modeling tools. If the cyclohexane ring exhibits conformational flexibility, apply restraints to bond lengths/angles. For severe disorder, consider low-temperature crystallography to stabilize the lattice .

Q. How should conflicting NMR data (e.g., unexpected coupling patterns) be interpreted?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.